molecular formula C14H20ClN5O2 B1662551 Etazolate hydrochloride CAS No. 35838-58-5

Etazolate hydrochloride

カタログ番号 B1662551
CAS番号: 35838-58-5
分子量: 325.79 g/mol
InChIキー: GQJUGJHJUZSJLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etazolate hydrochloride (also known as SQ-20,009, EHT-0202) is an anxiolytic drug which is a pyrazolopyridine derivative . It has unique pharmacological properties .


Molecular Structure Analysis

Etazolate hydrochloride has the chemical formula C14H19N5O2 . Its molecular weight is 289.33 g/mol . The IUPAC name for Etazolate hydrochloride is Ethyl 1-ethyl-4- [2- (propan-2-ylidene)hydrazinyl]-1 H -pyrazolo [3,4-b]pyridine-5-carboxylate .


Chemical Reactions Analysis

Etazolate hydrochloride is known to be an orally active, selective inhibitor of type 4 phosphodiesterase (PDE4) with an IC50 of 2 μM . It is also a γ-aminobutyric acid A (GABAA) receptor regulator . It increases cAMP levels and has anxiolytic-like, antidepressant-like, and anti-inflammatory effects .


Physical And Chemical Properties Analysis

Etazolate hydrochloride is a solid substance . It has a molar mass of 289.339 g·mol−1 . The solubility of Etazolate hydrochloride is ≥7.75 mg/mL in DMSO and ≥9.94 mg/mL in EtOH .

科学的研究の応用

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Etazolate hydrochloride is a new compound that exhibits both potential disease-modifying and symptomatic treatment properties in Alzheimer’s Disease . It increases alpha-secretase activity and sAPP alpha secretion, acting as a GABA-A receptor modulator and as a PDE-4 inhibitor .
  • Methods of Application : In a pilot, randomized, double-blind, placebo-controlled, parallel group, multicentre, Phase IIA study, EHT0202 (Etazolate hydrochloride) was administered as adjunctive therapy to one acetylcholinesterase inhibitor over a 3-month period .
  • Results : EHT0202 was shown to be safe and generally well tolerated. Dose-dependent numbers of early withdrawal and central nervous system related adverse events were observed .

Treatment of Respiratory Diseases

  • Scientific Field : Pulmonology and Pharmacology .
  • Application Summary : Etazolate hydrochloride is a PDE-4 inhibitor and selective GABA-A receptor modulator . Selective action on PDE-4 is a new method for treating respiratory diseases related to inflammation, such as asthma and chronic obstructive pulmonary disease .

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Etazolate hydrochloride is a new compound that exhibits both potential disease-modifying and symptomatic treatment properties in Alzheimer’s Disease . It increases alpha-secretase activity and sAPP alpha secretion, acting as a GABA-A receptor modulator and as a PDE-4 inhibitor .
  • Methods of Application : In a pilot, randomized, double-blind, placebo-controlled, parallel group, multicentre, Phase IIA study, EHT0202 (Etazolate hydrochloride) was administered as adjunctive therapy to one acetylcholinesterase inhibitor over a 3-month period .
  • Results : EHT0202 was shown to be safe and generally well tolerated. Dose-dependent numbers of early withdrawal and central nervous system related adverse events were observed .

Treatment of Respiratory Diseases

  • Scientific Field : Pulmonology and Pharmacology .
  • Application Summary : Etazolate hydrochloride is a PDE-4 inhibitor and selective GABA-A receptor modulator . Selective action on PDE-4 is a new method for treating respiratory diseases related to inflammation, such as asthma and chronic obstructive pulmonary disease .

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Etazolate hydrochloride is a new compound that exhibits both potential disease-modifying and symptomatic treatment properties in Alzheimer’s Disease . It increases alpha-secretase activity and sAPP alpha secretion, acting as a GABA-A receptor modulator and as a PDE-4 inhibitor .
  • Methods of Application : In a pilot, randomized, double-blind, placebo-controlled, parallel group, multicentre, Phase IIA study, EHT0202 (Etazolate hydrochloride) was administered as adjunctive therapy to one acetylcholinesterase inhibitor over a 3-month period .
  • Results : EHT0202 was shown to be safe and generally well tolerated. Dose-dependent numbers of early withdrawal and central nervous system related adverse events were observed .

Treatment of Respiratory Diseases

  • Scientific Field : Pulmonology and Pharmacology .
  • Application Summary : Etazolate hydrochloride is a PDE-4 inhibitor and selective GABA-A receptor modulator . Selective action on PDE-4 is a new method for treating respiratory diseases related to inflammation, such as asthma and chronic obstructive pulmonary disease .

Safety And Hazards

Etazolate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Etazolate hydrochloride is currently in clinical trials for the treatment of Alzheimer’s disease . It’s shown to be safe and generally well tolerated . These first encouraging safety results do support further development of Etazolate hydrochloride in order to assess its clinical efficacy and to confirm its tolerability in a larger cohort of Alzheimer patients and for a longer period .

特性

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUGJHJUZSJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045767
Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etazolate hydrochloride

CAS RN

35838-58-5
Record name Etazolate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etazolate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etazolate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETAZOLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etazolate hydrochloride
Reactant of Route 2
Etazolate hydrochloride
Reactant of Route 3
Reactant of Route 3
Etazolate hydrochloride
Reactant of Route 4
Etazolate hydrochloride
Reactant of Route 5
Etazolate hydrochloride
Reactant of Route 6
Etazolate hydrochloride

Citations

For This Compound
54
Citations
MS Puar, PT Funke, AI Cohen - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… studies 0 Hydrolysis-etazolate hydrochloride in aqueous solutions, … -etazolate hydrochloride in aqueous solutions, PMR and mass spectral studies Tranquilizers-etazolate hydrochloride, …
Number of citations: 5 www.sciencedirect.com
A Jindal, R Mahesh, S Bhatt - 2013 - nopr.niscpr.res.in
Etazolate is a selective inhibitor of type 4 phosphodiesterase (PDE4) class enzyme. Antidepressant-like effect of etazolate has been previously demonstrated in the rodent models of …
Number of citations: 14 nopr.niscpr.res.in
YZ Al Halabi, OF Khabour, KH Alzoubi - Journal of Applied …, 2022 - japsonline.com
Etazolate is a pyrazolopyridine compound that exhibits a range of pharmacological mechanisms, including inhibition of phosphodiesterase-4 activity and modulation of the γ-…
Number of citations: 2 japsonline.com
A Jindal, R Mahesh, B Gautam, S Bhatt… - European journal of …, 2012 - Elsevier
Etazolate, a pyrazolopyridine class derivative is selective inhibitor of type 4 phosphodiesterase (PDE4), an enzyme catalyzes the hydrolysis of cyclic nucleotide viz. cAMP & regulates …
Number of citations: 28 www.sciencedirect.com
B Vellas, O Sol, PJ Snyder, PJ Ousset… - Current Alzheimer …, 2011 - ingentaconnect.com
… Abstract: Background: EHT0202 (etazolate hydrochloride) is a new compound exhibiting both potential diseasemodifying and symptomatic treatment properties in Alzheimer’s Disease …
Number of citations: 147 www.ingentaconnect.com
Y Sasakura, K Kanda, T Yoshimura-Suzuki… - Biochemistry, 2005 - ACS Publications
… IBMX and etazolate hydrochloride, which have chemical structures similar to that of cAMP, … in the presence of cAMP and etazolate hydrochloride (+cAMP/+ Etazolate hydrochloride). The …
Number of citations: 23 pubs.acs.org
T Jiang, JT Yu, L Tan - Journal of Alzheimer's disease, 2012 - content.iospress.com
… EHT0202 (Etazolate hydrochloride) exhibited potential disease-modifying properties in AD by increasing -secretase activity and sAPP secretion [8], but in a well-designed clinical trial of …
Number of citations: 96 content.iospress.com
A Jindal, R Mahesh, S Bhatt - Pharmacology Biochemistry and Behavior, 2013 - Elsevier
… Etazolate hydrochloride was purchased from the Tocris bioscience, UK. Fluoxetine was kindly provided by Glenmark Pharmaceuticals Ltd, India as generous gift sample and used as …
Number of citations: 57 www.sciencedirect.com
Y Sasakura, S Hirata, S Sugiyama, S Suzuki… - Journal of Biological …, 2002 - ASBMB
… Figure 7Inhibitory effects of CO (A), NO (B), and etazolate hydrochloride and 3-isobutyl-1-methylxanthine (C) on the Ec DOS activity. Etazolate hydrochloride is a selective inhibitor for …
Number of citations: 139 www.jbc.org
A Jindal, R Mahesh, S Bhatt - Neurochemistry international, 2013 - Elsevier
… Etazolate hydrochloride was purchased from the Tocris bioscience, UK. Fluoxetine was procured as a generous gift sample from Glenmark Pharmaceuticals Ltd, India. Etazolate and …
Number of citations: 45 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。